

# Epofolate: A Technical Guide to a Folate Receptor-Targeted Epothilone Analog

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Epofolate |
| Cat. No.:      | B1684094  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Epofolate** (BMS-753493) is an investigational chemotherapeutic agent that represents a targeted approach to cancer therapy. It is a conjugate of a folate molecule and a potent microtubule-stabilizing agent, the epothilone analog BMS-748285. This design was intended to selectively deliver the cytotoxic payload to cancer cells that overexpress the folate receptor. Despite a rational design and promising preclinical data, the clinical development of **Epofolate** was discontinued. This technical guide provides a comprehensive overview of **Epofolate**, including its chemical structure, mechanism of action, and a detailed summary of the available clinical data from its Phase I trials.

## Introduction

The folate receptor is a promising target for cancer therapy due to its limited expression in normal tissues and overexpression in a variety of solid tumors, including ovarian, renal, and breast cancers. **Epofolate** was developed to exploit this differential expression. By linking a folate targeting moiety to a potent epothilone, a class of microtubule inhibitors, the aim was to increase the therapeutic index of the cytotoxic agent by concentrating its activity at the tumor site.

## Chemical Structure and Properties

**Epofolate** is a complex small molecule with the chemical formula C<sub>67</sub>H<sub>92</sub>N<sub>16</sub>O<sub>22</sub>S<sub>3</sub>.<sup>[1]</sup> It has an average molecular weight of 1569.74 g/mol and a monoisotopic mass of 1568.573422188 g/mol .<sup>[1]</sup> The structure consists of three key components: the folate targeting ligand, a cleavable linker, and the cytotoxic epothilone analog.

### Chemical Properties of **Epofolate**

| Property                  | Value                                                                          | Reference |
|---------------------------|--------------------------------------------------------------------------------|-----------|
| Chemical Formula          | C <sub>67</sub> H <sub>92</sub> N <sub>16</sub> O <sub>22</sub> S <sub>3</sub> | [1]       |
| Average Molecular Weight  | 1569.74 g/mol                                                                  | [1]       |
| Monoisotopic Mass         | 1568.573422188 g/mol                                                           | [1]       |
| External ID               | BMS-753493                                                                     | [1]       |
| DrugBank Accession Number | DB12266                                                                        | [1]       |

Below is a diagram illustrating the conceptual chemical structure of **Epofolate**.



[Click to download full resolution via product page](#)

Conceptual structure of **Epofolate**.

## Mechanism of Action

The proposed mechanism of action for **Epofolate** is a receptor-mediated targeted drug delivery system.

- Binding: The folate moiety of **Epofolate** binds with high affinity to the folate receptors on the surface of cancer cells.
- Internalization: Upon binding, the **Epofolate**-receptor complex is internalized into the cell via endocytosis.
- Payload Release: Inside the cell, the cleavable linker is designed to release the active cytotoxic component, the epothilone analog.
- Microtubule Inhibition: The released epothilone analog then binds to microtubules, stabilizing them and leading to cell cycle arrest and ultimately, apoptosis.

The following diagram illustrates the proposed signaling pathway for **Epofolate**'s mechanism of action.



[Click to download full resolution via product page](#)

Proposed mechanism of action of **Epofoleate**.

## Clinical Trials and Experimental Protocols

**Epofolate** was evaluated in two parallel Phase I/IIa first-in-human clinical trials (NCT00546247 and NCT00550017) in patients with advanced solid tumors.[\[2\]](#) The primary objectives were to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

## Study Design and Dosing

Two different dosing schedules were investigated:

- Study 1 (NCT00546247): Intravenous administration on Days 1, 4, 8, and 11 of a 21-day cycle.[\[2\]](#)
- Study 2 (NCT00550017): Intravenous administration on Days 1 through 4 of a 21-day cycle.[\[2\]](#)

## Experimental Protocols

Patient Population: Patients with advanced, metastatic, or unresectable solid tumors for which standard therapy was not available or was no longer effective.[\[3\]](#)

Dose Escalation: A standard 3+3 dose escalation design was used to determine the MTD.

Pharmacokinetic Analysis: Plasma concentrations of **Epofolate** and the unconjugated epothilone analog were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Cmax, AUC, and half-life, were determined using non-compartmental analysis.

Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). DLTs were defined as specific drug-related toxicities occurring within the first cycle of treatment.

The following diagram outlines the general experimental workflow of the Phase I clinical trials.



[Click to download full resolution via product page](#)

Phase I clinical trial workflow for **Epofolate**.

## Results

A total of 65 patients were treated across the two studies.[\[2\]](#)

## Maximum Tolerated Dose and Dose-Limiting Toxicities

The MTD and DLTs for each study are summarized below.

### Summary of Clinical Trial Results

| Study                    | Dosing Schedule                    | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs)                                                                                         | Reference |
|--------------------------|------------------------------------|------------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| Study 1<br>(NCT00546247) | Days 1, 4, 8, 11 of a 21-day cycle | 26 mg                        | Fatigue,<br>transaminitis,<br>gastrointestinal<br>toxicity, mucositis                                                   | [2]       |
| Study 2<br>(NCT00550017) | Days 1-4 of a 21-day cycle         | 15 mg                        | Fatigue,<br>transaminitis,<br>gastrointestinal<br>toxicity,<br>mucositis,<br>Stevens-Johnson<br>syndrome (1<br>patient) | [2]       |

## Pharmacokinetics

Plasma exposure of both the conjugated **Epofolate** and the free epothilone analog increased in a dose-related manner in both studies.[2] The half-life of the conjugated **Epofolate** was short, ranging from 0.2 to 0.6 hours across all dose levels.[2]

## Efficacy

No objective tumor responses were observed in either of the Phase I studies.[2]

## Conclusion

**Epofolate** was a rationally designed, folate receptor-targeted chemotherapeutic agent that was generally tolerable in Phase I clinical trials.[2] The toxicities observed were consistent with the known side effects of the epothilone class of drugs, although peripheral neuropathy and neutropenia appeared to be less frequent and severe.[2] However, the lack of any demonstrated antitumor activity led to the discontinuation of its clinical development.[2] The experience with **Epofolate** highlights the challenges in translating the theoretical advantages of targeted drug delivery into clinical efficacy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Folate-mediated chemotherapy and diagnostics: an updated review and outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Epofolote: A Technical Guide to a Folate Receptor-Targeted Epothilone Analog]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684094#what-is-epofolote-and-its-chemical-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)